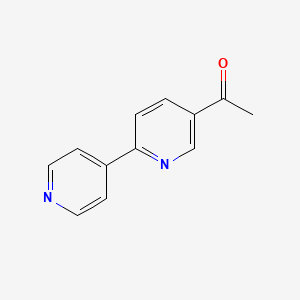

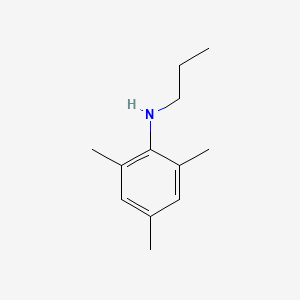

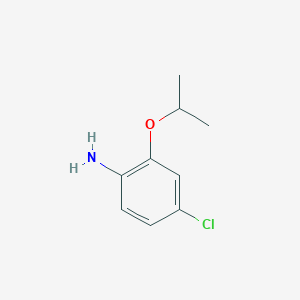

![molecular formula C16H22N4O2 B1323240 trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate CAS No. 273757-37-2](/img/structure/B1323240.png)

trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate

Vue d'ensemble

Description

The compound "trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, which can yield high yields of the corresponding salts and provide a simple route to room temperature ionic liquids (RTILs) . Another efficient method for synthesizing imidazo[1,5-a]pyridine-1-carboxylic acids is reported, which involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride and subsequent haloform cleavage . Additionally, the oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant and boron trifluoride etherate as a catalyst has been described for the preparation of imidazo[1,2-a]pyridine-3-carboxylates .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, such as 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, has been characterized as essentially planar with a maximum deviation of 0.021 Å. The trifluoromethyl group and the methyl H atoms can exhibit disorder over two sets of sites .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, β-lactam carbenes can react with 2-pyridyl isonitriles to produce 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which have been used as fluorescent probes for mercury ion . A transition-metal-free, visible-light-mediated regioselective C–H trifluoromethylation of imidazo[1,2-a]pyridines has also been developed, allowing for the convenient and efficient synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The planarity of the imidazo[1,2-a]pyridine group contributes to the formation of infinite chains in the crystal through hydrogen-bonding interactions, which can affect the compound's solubility and stability . The presence of a trifluoromethyl group can significantly alter the electronic properties of the molecule, potentially enhancing its lipophilicity and metabolic stability, which are important considerations in drug design.

Applications De Recherche Scientifique

Pharmacophore Design in MAP Kinase Inhibition

Trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate is recognized for its role in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, a key enzyme in proinflammatory cytokine release. These inhibitors demonstrate the potential for high selectivity and potency, critical for pharmacophore design in medicinal chemistry (Scior et al., 2011).

Optical Sensing and Biological Applications

Pyrimidine derivatives, which are structurally related to the trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate, are identified as exquisite materials for optical sensing and hold a variety of biological and medicinal applications. The capacity of these derivatives to form coordination and hydrogen bonds makes them valuable as sensing probes (Jindal & Kaur, 2021).

Role in C-N Bond Forming Cross-Coupling Reactions

The compound's derivatives are noted for their importance in C-N bond-forming cross-coupling reactions, which are pivotal in the synthesis of various organic molecules. These reactions, involving aromatic, heterocyclic, and aliphatic amines, highlight the compound's significance in organic synthesis and potential commercial exploitation (Kantam et al., 2013).

Contribution to Central Nervous System (CNS) Acting Drugs

The compound's derivatives contribute to the development of novel Central Nervous System (CNS) acting drugs. Heterocycles containing elements like nitrogen, sulfur, and oxygen, akin to the compound's structure, form a large class of organic compounds with potential CNS activity. This opens avenues for synthesizing compounds with effects ranging from depression to euphoria to convulsion (Saganuwan, 2017).

Role in Dipeptidyl Peptidase IV Inhibition

Related chemical structures are integral in the inhibition of Dipeptidyl Peptidase IV (DPP IV), a validated target for treating type 2 diabetes mellitus (T2DM). The compound's framework may contribute to the development of potent inhibitors that prevent the degradation of incretin molecules, crucial for promoting insulin secretion (Mendieta et al., 2011).

Orientations Futures

The structural resemblance between the fused imidazole heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . In recent years, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described .

Propriétés

IUPAC Name |

tert-butyl 4-imidazo[4,5-b]pyridin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-9-6-12(7-10-19)20-11-18-14-13(20)5-4-8-17-14/h4-5,8,11-12H,6-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNCVUKFZAANHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634975 | |

| Record name | tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |

CAS RN |

273757-37-2 | |

| Record name | tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)

![Ethyl [isopropyl(methyl)amino]acetate](/img/structure/B1323177.png)

![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)